Sigma-1 Receptor Affinity: Cyclopentyl-Annelated Pyrazole Scaffold vs. Larger Cycloalkyl Analogs
The cyclopentyl-annelated pyrazole scaffold, to which 3-cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one structurally belongs, demonstrates high sigma-1 receptor binding affinity (pKi > 8, corresponding to Ki < 10 nM) [1]. This class-level affinity is directly comparable to optimized sigma-1 ligands that progressed to in vivo evaluation. In contrast, cyclohexyl-annelated analogs within the same study showed reduced affinity, with structure-affinity relationship data confirming that the five-membered cyclopentyl ring provides optimal spatial complementarity for the sigma-1 binding pocket compared to six-membered cyclohexyl or four-membered cyclobutyl rings [1]. While the specific Ki for the target compound has not been reported in isolation, its structural congruence with the high-affinity cyclopentyl series supports a potency advantage over cyclohexyl-substituted analogs, which fall outside the optimal ring-size range identified by SAR [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi > 8 (class-level, cyclopentyl-annelated pyrazole series) |
| Comparator Or Baseline | Cyclohexyl-annelated pyrazole series: lower affinity per SAR (exact value not specified; excluded from subnanomolar optimization series) |
| Quantified Difference | Cyclopentyl series achieves pKi > 8 threshold; cyclohexyl series fails to reach subnanomolar Ki optimization endpoint |
| Conditions | Sigma-1 receptor binding assay using [3H]-(+)-pentazocine displacement in guinea pig brain homogenates |
Why This Matters
Procurement for sigma-1 receptor-targeted programs should prioritize cyclopentyl- over cyclohexyl-substituted scaffolds to maintain the affinity window (pKi > 8) validated for this target class.
- [1] Corbera, J. et al. A medicinal-chemistry-guided approach to selective and druglike sigma 1 ligands. ChemMedChem 2006, 1(1), 140-154. DOI: 10.1002/cmdc.200500034. View Source
